6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid

Catalog No.
S13376365
CAS No.
62331-70-8
M.F
C11H7Br2NO3
M. Wt
360.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxyl...

CAS Number

62331-70-8

Product Name

6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid

IUPAC Name

6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid

Molecular Formula

C11H7Br2NO3

Molecular Weight

360.99 g/mol

InChI

InChI=1S/C11H7Br2NO3/c1-4-10(15)8(11(16)17)6-2-5(12)3-7(13)9(6)14-4/h2-3,15H,1H3,(H,16,17)

InChI Key

NKKPMZSADIDJMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=C(C2=N1)Br)Br)C(=O)O)O

6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid (CAS 62331-70-8) is a highly substituted quinaldine derivative utilized primarily as a specialized precursor in the synthesis of advanced quinophthalone dyes and pigments [1]. By undergoing condensation reactions with aromatic anhydrides, such as trimellitic or pyromellitic anhydride, it forms 3'-hydroxyquinophthalone-5-carboxylic acid derivatives [1]. Unlike simpler quinoline precursors, the presence of bromine atoms at the 6 and 8 positions drastically alters the molecular weight, steric bulk, and electronic profile of the resulting pigments [2]. This compound is strictly procured by chemical manufacturers and formulators seeking to produce high-performance, weather-fast, and solvent-resistant organic pigments that can replace toxic inorganic heavy-metal colorants in plastics and coatings [2].

Research Fit

1 Dual‑site derivatizable core for quinoline library synthesis
2 Reported negative‑control scaffold for MAO‑B assay validation
3 3‑hydroxy‑4‑carboxylic acid motif supports metal‑coordination studies

Substituting 6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid with its unbrominated baseline, 3-hydroxy-2-methylquinoline-4-carboxylic acid, fundamentally compromises the end-product's industrial viability [1]. The unbrominated precursor yields pigments with significantly lower molecular weight and higher solubility in organic matrices, which leads to severe pigment migration in plasticized polymers and poor solvent fastness in industrial coatings [1]. Furthermore, the lack of heavy halogen substitution reduces the thermal decomposition threshold, causing the pigment to degrade or shift color during high-temperature polymer extrusion [2]. Finally, unbrominated quinophthalones fail to achieve the specific optical density and red-shifted chromaticity required to serve as a drop-in replacement for regulated Cadmium Yellow (CdS) pigments [1].

Substitution Risk

Mono‑bromo analogs lack the second halogen handle; sequential cross‑coupling may not be reproduced.
3‑Des‑hydroxy analog removes the bidentate chelation site; metal‑binding behavior may differ substantially.
Non‑halogenated quinoline‑4‑carboxylic acids provide no direct cross‑coupling entry; library diversification is limited.

Migration-Resistant Pigment Synthesis

The utility of a pigment precursor in plastics depends heavily on its contribution to the final molecule's bulk and insolubility [1]. The 6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid precursor has a molecular weight of 360.99 g/mol, compared to 203.19 g/mol for the unbrominated baseline . This ~77% increase in mass, driven by the two heavy bromine atoms, directly translates to a bulkier, more rigid quinophthalone pigment structure [1]. Consequently, pigments derived from the dibromo precursor exhibit near-zero solubility in standard organic solvents and plasticizers, whereas unbrominated derivatives show measurable solubility that leads to migration [1].

Evidence DimensionPrecursor molecular weight and resulting pigment migration
Target Compound Data360.99 g/mol (yields highly insoluble, migration-resistant pigments)
Comparator Or Baseline3-hydroxy-2-methylquinoline-4-carboxylic acid (203.19 g/mol; yields migration-prone pigments)
Quantified Difference~77% increase in precursor mass, eliminating plasticizer solubility
ConditionsPigment formulation in plasticized PVC or solvent-based coatings

Ensures the synthesized pigment will not bleed or migrate when formulated into flexible polymers or multi-layer industrial coatings.

MAO‑B inhibition
Class-level inference
>100,000 nM vs. class average 10–1,000 nM
Supports negative‑control selection for MAO‑B screening
Class‑level comparison; confirm with in‑assay performance

Thermal Stability for Extrusion

High-performance pigments must survive the harsh thermal conditions of polymer melt processing [1]. Condensation products of 6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid exhibit exceptional thermal stability, typically withstanding processing temperatures exceeding 280°C without degradation or color shift [1]. In contrast, quinophthalone pigments derived from the unbrominated 3-hydroxy-2-methylquinoline-4-carboxylic acid often begin to degrade or exhibit chromatic shifts at lower temperatures, making them unsuitable for engineering plastics [1]. The halogenation reinforces the crystal lattice energy of the pigment, providing the necessary heat resistance [1].

Evidence DimensionPigment thermal degradation threshold
Target Compound DataStable at >280°C processing temperatures
Comparator Or BaselineUnbrominated derivatives (color shift/degradation at lower extrusion temps)
Quantified DifferenceSignificant extension of the thermal stability window for high-heat engineering plastics
ConditionsPolymer melt extrusion and injection molding

Allows procurement for use in high-temperature engineering plastics (e.g., polyamides, ABS) where standard organic yellows fail.

Cross‑coupling versatility
Class-level inference
Sequential Pd/Cu-catalyzed functionalization at C‑6 and C‑8
Supports library diversification from single precursor
Class‑level; optimize conditions per substrate

Cadmium Yellow Replacement

A primary procurement driver for 6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid is its ability to yield pigments that replace toxic Cadmium Sulfide (CdS) [1]. The dibromo substitution shifts the absorption spectrum of the resulting quinophthalone, perfectly matching the rich, opaque yellow-orange shade of Cadmium Yellow [1]. While CdS contains >70% toxic heavy metals and is strictly regulated under RoHS and REACH, the dibromo-quinophthalone derivative is a 100% organic, heavy-metal-free alternative that maintains identical colorimetric and fastness properties [1]. Unbrominated quinophthalones cannot achieve this specific optical match [1].

Evidence DimensionHeavy metal content and regulatory compliance
Target Compound Data0% heavy metal content (RoHS/REACH compliant organic pigment)
Comparator Or BaselineCadmium Yellow / CdS (>70% toxic heavy metal content)
Quantified Difference100% elimination of toxic cadmium while maintaining the target optical profile
ConditionsIndustrial coating and plastic colorant formulations

Provides a drop-in, regulatory-compliant organic substitute for banned inorganic pigments in consumer goods and automotive coatings.

Metal chelation
Class-level inference
3‑hydroxy group enables bidentate (O,O‑chelate) coordination
Enables metallodrug screening and metal‑sensing probe design
No binding constants available; confirm complex formation

High-Performance Organic Pigment Synthesis

Procured as a critical intermediate for condensing with aromatic anhydrides to produce advanced 3'-hydroxyquinophthalone pigments. The brominated structure ensures the final pigment meets the rigorous fastness requirements of the automotive and industrial coatings sectors [1].

Colorants for High-Temperature Plastics

Ideal for formulating masterbatches used in the injection molding and extrusion of high-heat polymers like ABS, polycarbonates, and polyamides, where the superior thermal stability of the dibromo-derivative prevents color degradation [2].

Heavy-Metal-Free Replacement Formulations

Utilized by chemical formulators to create direct organic drop-in replacements for Cadmium Yellow (CdS). The specific optical shift provided by the 6,8-dibromo substitution allows for exact color matching in consumer plastics and toys without violating environmental regulations [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Negative‑control for MAO‑B inhibitor screening
Structural match to active 3‑hydroxyquinoline‑4‑carboxylic acid series
Assay window and inhibitory attribution
Dual‑site derivatizable core
6,8‑dibromo handles for sequential cross‑coupling
Reaction selectivity and product purity
Metal‑chelating probe precursor
3‑hydroxy‑4‑carboxylic acid bidentate site
Complex formation and stability under assay conditions

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

360.87722 g/mol

Monoisotopic Mass

358.87927 g/mol

Heavy Atom Count

17

Explore Compound Types